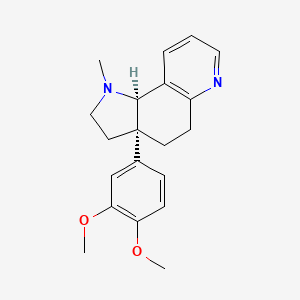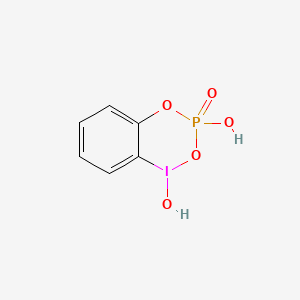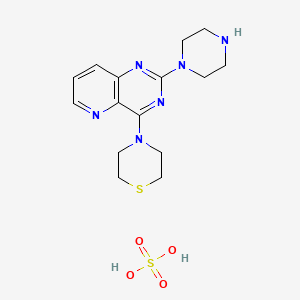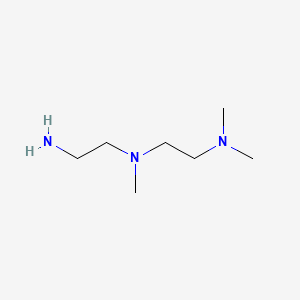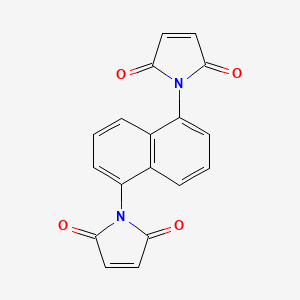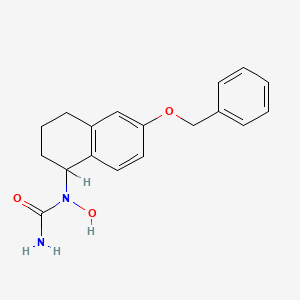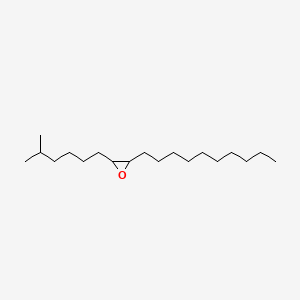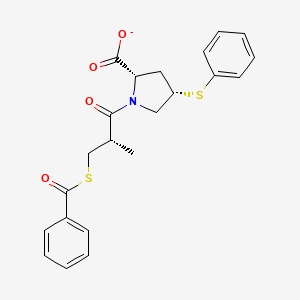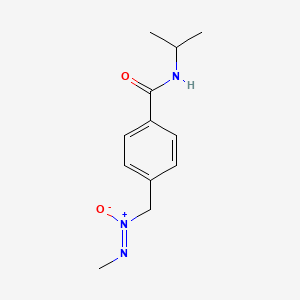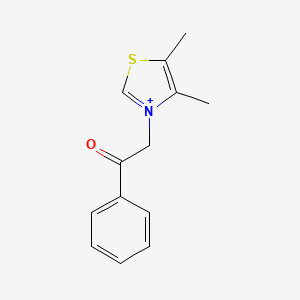
Alagebrium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alagebrium, also known as 4,5-dimethyl-3-(2-oxo-2-phenylethyl)-thiazolium chloride, is a compound that was initially developed as a drug candidate by Alteon, Inc. It was the first compound to be clinically tested for breaking the crosslinks caused by advanced glycation end-products (AGEs). These crosslinks are implicated in aging and various degenerative diseases such as diabetes, atherosclerosis, chronic kidney disease, and Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alagebrium involves the reaction of 2-oxo-2-phenylethyl bromide with 4,5-dimethylthiazole in the presence of a base. The reaction typically occurs in an organic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the final compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The final product is subjected to rigorous quality control measures to ensure consistency and efficacy .
Chemical Reactions Analysis
Types of Reactions: Alagebrium primarily undergoes substitution reactions due to the presence of the thiazolium ring. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as halides or amines in polar solvents.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various thiazolium derivatives, while oxidation and reduction reactions can modify the functional groups attached to the thiazolium ring .
Scientific Research Applications
Alagebrium has been extensively studied for its potential therapeutic benefits in various fields:
Mechanism of Action
Alagebrium exerts its effects by breaking the covalent bonds formed in cross-linked proteins, thereby releasing the proteins and restoring their normal function. This action targets the biochemical pathway leading to the formation of AGEs. By breaking these crosslinks, this compound helps to reverse the stiffening of blood vessel walls and other forms of protein degradation associated with aging and degenerative diseases .
Comparison with Similar Compounds
Aminoguanidine: Another AGE breaker that has been studied for its potential to reduce diabetic complications.
Pyridoxamine: Known for its ability to inhibit the formation of AGEs and reduce oxidative stress.
Uniqueness of Alagebrium: this compound is unique in its ability to specifically target and break AGE crosslinks, which directly addresses one of the main mechanisms of aging. Unlike other compounds that may only inhibit the formation of AGEs, this compound actively breaks existing crosslinks, making it a promising candidate for therapeutic applications in aging and degenerative diseases .
Properties
CAS No. |
393121-34-1 |
|---|---|
Molecular Formula |
C13H14NOS+ |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
2-(4,5-dimethyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone |
InChI |
InChI=1S/C13H14NOS/c1-10-11(2)16-9-14(10)8-13(15)12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3/q+1 |
InChI Key |
LYLFQLCLUXOFOL-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=[N+]1CC(=O)C2=CC=CC=C2)C |
Canonical SMILES |
CC1=C(SC=[N+]1CC(=O)C2=CC=CC=C2)C |
Key on ui other cas no. |
393121-34-1 |
Synonyms |
3-phenacyl-4,5-dimethylthiazolium chloride alagebrium ALT 711 ALT-711 ALT711 phenyl-4,5-dimethylthiazolium chloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


